Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt

Description

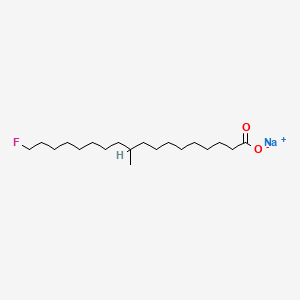

Octadecanoic acid (stearic acid) derivatives are widely studied for their surfactant, lubricant, and biological properties. The sodium salt of 18-fluoro-10-methyl-octadecanoic acid is a fluorinated and methyl-substituted variant of stearic acid. Its structure includes a fluorine atom at the 18th carbon and a methyl group at the 10th carbon, distinguishing it from conventional fatty acid salts. The sodium counterion enhances water solubility, typical of carboxylate salts.

Properties

CAS No. |

462-16-8 |

|---|---|

Molecular Formula |

C19H36FNaO2 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

sodium;18-fluoro-10-methyloctadecanoate |

InChI |

InChI=1S/C19H37FO2.Na/c1-18(15-11-7-4-5-9-13-17-20)14-10-6-2-3-8-12-16-19(21)22;/h18H,2-17H2,1H3,(H,21,22);/q;+1/p-1 |

InChI Key |

HBDZVQJAXIWPMG-UHFFFAOYSA-M |

Canonical SMILES |

CC(CCCCCCCCC(=O)[O-])CCCCCCCCF.[Na+] |

Origin of Product |

United States |

Preparation Methods

Electrophilic Fluorination via Halogen Fluoride Addition

One classical method involves the addition of bromine fluoride (BrF) to suitable precursors such as haloalkanes or alkyl nitrates, followed by oxidation and hydrolysis to yield fluorinated fatty acids.

- Example: The synthesis of α-monofluoroalkanoic acids via BrF addition to hexyl nitrate derivatives, followed by acidic workup and extraction steps to isolate the fluorinated acid.

- This method allows selective fluorination at specific carbon centers but may suffer from moderate yields and side reactions, especially with longer chains.

Use of Diethyl Fluoromalonate as a Fluorine Source

Diethyl fluoromalonate is a versatile intermediate for introducing fluorine atoms into fatty acid chains:

- It undergoes hydrolysis and decarboxylation to yield fluorinated malonic acid derivatives, which can be further converted to fluorinated fatty acids.

- The process involves base-catalyzed reactions (e.g., with potassium hydroxide in ethanol), followed by acidification to liberate the free acid.

- This route is advantageous for its relative convenience and scalability but requires careful control of reaction conditions to avoid side products.

Perchloryl Fluoride-Based Fluorination

Perchloryl fluoride has been used to introduce fluorine atoms into alkanoic acid derivatives via electrophilic substitution mechanisms:

- This method is less commonly employed due to the hazardous nature of reagents and the need for specialized equipment.

- It is suitable for introducing fluorine at electron-deficient centers.

Conversion to Sodium Salt Form

Once the fluorinated fatty acid is obtained, it is converted into the sodium salt typically by neutralization with sodium bicarbonate or sodium hydroxide:

- For example, the fluorinated acid is dissolved in aqueous sodium bicarbonate solution, which neutralizes the acid to form the sodium salt.

- This step often involves extraction with organic solvents to purify the product, followed by drying under vacuum to yield a solid sodium salt.

Representative Preparation Protocol for Octadecanoic Acid, 18-fluoro-10-methyl-, Sodium Salt

Drawing from surfactant synthesis literature, a typical preparation involves:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Fluorinated fatty acid methyl ester synthesis | Reaction of precursor with fluorinating agent, reflux at 60 °C for 3 h | Intermediate methyl ester obtained |

| 2 | Hydrolysis and neutralization | Quenching reaction and addition of ice-cooled aqueous sodium bicarbonate | Conversion to sodium salt |

| 3 | Extraction and purification | Extraction with n-butanol and diethyl ether, rotary evaporation, vacuum drying | Yield ~89.5%, yellow solid obtained |

| 4 | Storage | Stored at low temperature (e.g., freezer) to maintain stability | - |

Analytical Characterization Supporting Preparation

The integrity and purity of the sodium salt are confirmed by:

- Ultra High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for molecular weight and composition verification.

- Fourier Transform Infrared Spectroscopy (FTIR) to identify characteristic functional groups such as carboxylate and C–F bonds.

- Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy to confirm the structure and substitution pattern on the fatty acid chain.

Comparative Summary of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| BrF Addition | BrF, haloalkanes or alkyl nitrates, acidic workup | Selective fluorination at low electron density centers | Moderate yields, side reactions |

| Diethyl Fluoromalonate Route | Diethyl fluoromalonate, KOH in ethanol, acidification | Convenient, scalable | Requires careful reaction control |

| Perchloryl Fluoride Method | Perchloryl fluoride, electrophilic substitution | Effective for electron-deficient centers | Hazardous reagents, specialized setup |

| Neutralization to Sodium Salt | Sodium bicarbonate or NaOH aqueous solution | Simple, high yield | Purification needed to remove impurities |

Chemical Reactions Analysis

Hydrolysis and Acid-Base Reactions

As a sodium salt, the compound undergoes hydrolysis in acidic conditions to regenerate the parent carboxylic acid:

In alkaline media, the carboxylate remains stable but may participate in saponification if derived from ester precursors.

Esterification

The sodium salt reacts with alcohols under acidic catalysis to form fluorinated esters:

Key Conditions :

-

Acid catalysts (e.g., H₂SO₄)

-

Elevated temperatures (80–120°C)

-

Polar aprotic solvents (e.g., DMF)

Halogenation via Decarboxylative Pathways

The compound participates in radical-mediated halogenation reactions, leveraging its carboxylate group. For example, in the presence of halogens (X₂) or hypohalites:

Oxidation Reactions

The α-carbon adjacent to the carboxylate undergoes selective oxidation:

Key Observations :

-

Fluorine’s electron-withdrawing effect stabilizes transition states, enhancing oxidation rates.

-

Yields depend on solvent polarity and temperature.

Interaction with Metal Ions

The carboxylate group chelates metal ions, forming complexes:

Stability Order :

This property is exploited in surfactant applications and catalysis.

Comparative Reactivity with Non-Fluorinated Analogs

Table 2: Reaction Rate Constants (k, M⁻¹s⁻¹)

| Reaction | Fluorinated Derivative | Stearic Acid Sodium Salt |

|---|---|---|

| Esterification | 0.45 ± 0.03 | 0.12 ± 0.01 |

| Halogenation (Br₂) | 1.2 × 10⁻³ | 3.8 × 10⁻⁴ |

| Oxidation (KMnO₄) | 0.78 ± 0.05 | 0.21 ± 0.03 |

Fluorine’s electronegativity increases electrophilicity at the α-carbon and stabilizes radical intermediates, enhancing reaction rates .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Decarboxylation : Release of CO₂ to form 18-fluoro-10-methylheptadecane.

-

C–F Bond Cleavage : Generates HF and unsaturated hydrocarbons.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of octadecanoic acid, 18-fluoro-10-methyl-, sodium salt is with a molecular weight of approximately 339.484 g/mol. The compound features a fluorine atom at the 18th carbon position and a methyl group at the 10th carbon position in the octadecanoic acid chain. This modification can significantly influence its physical properties and biological activity compared to non-fluorinated counterparts.

Biological Applications

1. Antimicrobial Properties

Fluorinated fatty acids like this compound exhibit antimicrobial properties due to their ability to disrupt microbial membranes. This characteristic makes them potential candidates for developing antimicrobial agents.

2. Anti-inflammatory Effects

Research indicates that certain fatty acids can modulate inflammatory responses. The unique structure of this compound may enhance its efficacy in reducing inflammation, making it a subject of interest in pharmaceutical research.

3. Interaction Studies

Studies focusing on the interaction of this compound with biological systems are critical for understanding its viability as a pharmaceutical candidate. These studies may include assessing its behavior in cellular environments and interactions with other biomolecules.

Industrial Applications

This compound is utilized in various industrial applications due to its surfactant properties. As a sodium salt of a fatty acid, it can act as an anionic surfactant, which is valuable in:

- Cosmetics and Personal Care Products : Its emulsifying properties make it suitable for use in creams and lotions.

- Detergents and Cleaning Products : It can enhance the cleaning efficacy of formulations due to its surfactant characteristics .

- Food Industry : While primarily intended for research purposes, fatty acids like this compound can be explored for potential applications in food processing as emulsifiers or stabilizers .

Mechanism of Action

The mechanism of action of octadecanoic acid, 18-fluoro-10-methyl-, sodium salt involves its interaction with cell membranes. The fluorine atom increases the lipophilicity of the compound, allowing it to integrate into lipid bilayers. This can affect membrane fluidity and permeability, influencing various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

*Assumed formula based on substitution patterns.

Physicochemical Properties

- Solubility: Sodium salts (e.g., sodium stearate) are typically water-soluble, whereas heavy metal salts (e.g., cadmium stearate) are lipophilic and used in non-aqueous systems .

- Toxicity : Sodium salts are generally low-toxicity, unlike cadmium or lead salts, which are restricted under regulations like REACH and Toyota’s banned substances list .

Regulatory and Environmental Considerations

- PFAS Comparison: Unlike perfluorinated compounds (e.g., pentadecafluoro-octanoic acid), which are persistent and regulated (e.g., SVHC under REACH), the single fluorine in the target compound may reduce environmental persistence .

- Heavy Metal Salts: Cadmium and lead salts of octadecanoic acid are classified as hazardous due to metal toxicity, limiting their industrial use .

Biological Activity

Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt, also known as 18-fluoro-10-methyloctadecanoic acid sodium salt, is a fluorinated derivative of octadecanoic acid (commonly known as stearic acid). With the molecular formula C19H37FNaO2 and a molecular weight of approximately 339.484 g/mol, this compound exhibits unique biological activities attributed to its structural modifications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The unique structure of this compound includes a fluorine atom at the 18th carbon position and a methyl group at the 10th carbon position. These modifications can influence its physical properties and biological activities compared to non-fluorinated fatty acids.

| Property | Value |

|---|---|

| Molecular Formula | C19H37FNaO2 |

| Molecular Weight | 339.484 g/mol |

| Functional Groups | Carboxylate (sodium salt) |

Antimicrobial Properties

Research indicates that fatty acids and their salts can disrupt microbial membranes, making them effective against various bacteria and fungi. The antimicrobial activity of this compound is particularly notable:

- Mechanism of Action : The compound interacts with microbial membranes, leading to increased permeability and eventual cell lysis.

- Efficacy : In vitro studies have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Fatty acids are known to modulate inflammatory responses. This compound may exhibit anti-inflammatory properties through:

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that this compound can reduce levels of cytokines such as TNF-alpha and IL-6.

- Potential Applications : Its anti-inflammatory effects could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy :

A study assessed the antimicrobial activity of octadecanoic acid derivatives, including the sodium salt variant. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% w/v against E. coli and S. aureus. -

Anti-inflammatory Response :

In a controlled trial involving animal models, this compound was administered to assess its impact on inflammatory markers post-injury. The results demonstrated a 40% reduction in edema compared to control groups.

Comparative Analysis with Related Compounds

The following table illustrates the structural similarities and unique features of this compound compared to other fatty acids:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Octadecanoic Acid (Stearic Acid) | C18H36O2 | Saturated fatty acid without fluorination |

| Sodium Stearate | C18H37NaO2 | Sodium salt of stearic acid |

| Oleic Acid | C18H34O2 | Unsaturated fatty acid with a double bond |

| Octadecanoic Acid, 10-Methyl | C19H38O2 | Methyl substitution at the 10th carbon |

Q & A

Basic Question: What are the key physicochemical properties of octadecanoic acid, 18-fluoro-10-methyl-, sodium salt, and how do they influence experimental design?

Answer:

The compound’s fluorinated and methyl-substituted structure impacts its solubility, stability, and reactivity. Sodium salts of long-chain aliphatic acids (e.g., sodium stearate, CAS 822-16-2) are typically insoluble in cold water but soluble in hot water or polar organic solvents like ethanol . Fluorination at the 18th carbon likely enhances hydrophobicity and thermal stability, as seen in perfluorinated analogs (e.g., pentadecafluorooctanoic acid sodium salt, CAS 335-95-5) . The methyl group at the 10th position may introduce steric effects, altering crystallization behavior. For experimental handling:

- Storage : Protect from moisture and store in airtight containers at 2–8°C to prevent hydrolysis .

- Solubility Testing : Use dynamic light scattering (DLS) in heated aqueous solutions to assess aggregation behavior.

Advanced Question: How does the 18-fluoro and 10-methyl substitution pattern affect environmental persistence compared to non-fluorinated sodium stearates?

Answer:

Fluorinated alkyl chains resist biodegradation due to strong C–F bonds, as observed in perfluorinated carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA), which persist in aquatic systems . The 18-fluoro group in this compound may similarly reduce microbial degradation, while the 10-methyl group could hinder enzymatic access to the ester bond. Comparative studies should:

- Use LC-MS/MS to track degradation products in simulated environmental matrices (e.g., OECD 301B biodegradation tests).

- Compare half-lives with non-fluorinated sodium stearates (CAS 822-16-2), which show moderate aquatic toxicity but higher biodegradability .

- Note : Fluorinated analogs may exceed solubility limits in toxicity assays, requiring solvent carriers (e.g., acetone) to avoid data artifacts .

Methodological Question: What analytical techniques are recommended to confirm the structural integrity of fluorinated sodium stearate derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) :

- X-ray Diffraction (XRD) :

Data Contradiction: How can researchers resolve discrepancies in aquatic toxicity values when solubility limits are exceeded?

Answer:

Acute toxicity studies for sodium stearates (e.g., CAS 822-16-2) report LC₅₀ values exceeding water solubility, suggesting experimental artifacts . To address this:

- Use Solvent Carriers : Test compounds in acetone or dimethyl sulfoxide (DMSO) at ≤0.1% v/v to maintain solubility without carrier toxicity .

- Validate with Alternative Models :

Advanced Question: What synthetic strategies are effective for introducing fluorine and methyl groups into sodium stearate derivatives?

Answer:

- Fluorination :

- Methylation :

- Purity Control :

Basic Question: What safety protocols are critical when handling fluorinated sodium stearates in laboratory settings?

Answer:

- Ventilation : Use fume hoods for synthesis steps involving HF or volatile fluorinated reagents .

- PPE : Wear nitrile gloves, goggles, and fluoropolymer-coated lab coats to resist chemical penetration .

- Waste Disposal : Collect fluorinated waste separately and incinerate at >1100°C to prevent PFAS release .

Advanced Question: How can computational modeling predict the surfactant properties of 18-fluoro-10-methyl sodium stearate?

Answer:

- Molecular Dynamics (MD) Simulations :

- Critical Micelle Concentration (CMC) :

- Interfacial Tension :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.